

# An In-depth Technical Guide to UNII-NK7M8T0JI2: Ketorolac Tromethamine

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**UNII-NK7M8T0JI2** is the Unique Ingredient Identifier for Ketorolac Tromethamine, a potent non-steroidal anti-inflammatory drug (NSAID).[1][2][3][4] It is a member of the pyrrolo-pyrrole group of NSAIDs and is widely utilized for the short-term management of moderate to severe pain, often in a postoperative setting.[3][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties, pharmacology, and analytical methodologies related to Ketorolac Tromethamine.

# **Physical and Chemical Properties**

Ketorolac tromethamine is the tromethamine salt of ketorolac.[2] It exists as a racemic mixture of [-]S and [+]R enantiomers, with the S-enantiomer being the active form.[5][7] The compound is an off-white crystalline powder and may exist in three crystal forms, all of which are equally soluble in water.[5][7][8]

## **Quantitative Physical and Chemical Data**

The following tables summarize the key physical and chemical properties of Ketorolac Tromethamine.

Table 1: General and Physical Properties



Property	Value	Source
Molecular Formula	C19H24N2O6	[2][5][9]
Molecular Weight	376.41 g/mol	[2][5][10]
Melting Point	160-161 °C	[11]
162-165 °C	[12]	
рКа	3.5	[5][7]
3.54	[8]	
n-octanol/water partition coefficient (LogP)	0.26	[5][7][10]
Solubility in water	>500 mg/mL at room temperature	[8]
Soluble	[13]	

Table 2: Spectroscopic Data

Property	Value	Source
UV λmax in Methanol	322 nm	[8]

# Pharmacology Mechanism of Action

Ketorolac tromethamine is a non-selective inhibitor of cyclooxygenase (COX) enzymes, targeting both COX-1 and COX-2.[2][8][14][15][16] The inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14][17][18][19] The analgesic, anti-inflammatory, and antipyretic effects of ketorolac are attributed to the decrease in prostaglandin synthesis.[2][16] While inhibition of COX-2 is responsible for the therapeutic effects, the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal and renal side effects.[2]



## **Signaling Pathway**

The primary signaling pathway affected by Ketorolac Tromethamine is the prostaglandin synthesis pathway. The following diagram illustrates the inhibition of this pathway by Ketorolac.



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Prostaglandin Synthesis Pathway Inhibition by Ketorolac Tromethamine.

## **Experimental Protocols**

# High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

This protocol is a composite based on several published methods for the analysis of Ketorolac Tromethamine.[20][21][22][23][24]

Objective: To determine the purity of Ketorolac Tromethamine and quantify its related impurities in bulk drug substance and pharmaceutical dosage forms.

#### Materials:

- · HPLC system with UV detector
- C8 or C18 analytical column (e.g., Agilent Zorbax SB C8, 250 x 4.6 mm, 5.0-µm)
- Ketorolac Tromethamine reference standard
- Methanol (HPLC grade)
- Tetrahydrofuran (HPLC grade)



- Ammonium phosphate monobasic
- Orthophosphoric acid or sodium hydroxide (for pH adjustment)
- Water (HPLC grade)

#### Chromatographic Conditions (Example):

- Mobile Phase A: 0.05 M Ammonium phosphate buffer (pH 3.0)
- Mobile Phase B: Methanol:Tetrahydrofuran (40:60 v/v)
- Gradient: A time-based gradient from Mobile Phase A to Mobile Phase B may be employed to separate impurities.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detection Wavelength: 254 nm or 313 nm
- Injection Volume: 20 μL

#### Procedure:

- Standard Preparation: Accurately weigh and dissolve the Ketorolac Tromethamine reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
- Sample Preparation: Prepare the sample (bulk drug or formulation) by dissolving it in the diluent to a similar concentration as the standard solution.
- System Suitability: Inject the standard solution multiple times to ensure the system is
  operating correctly. Parameters such as theoretical plates, tailing factor, and reproducibility of
  peak areas should be within acceptable limits as defined by relevant pharmacopeia or
  internal SOPs.
- Analysis: Inject the standard and sample solutions into the HPLC system.



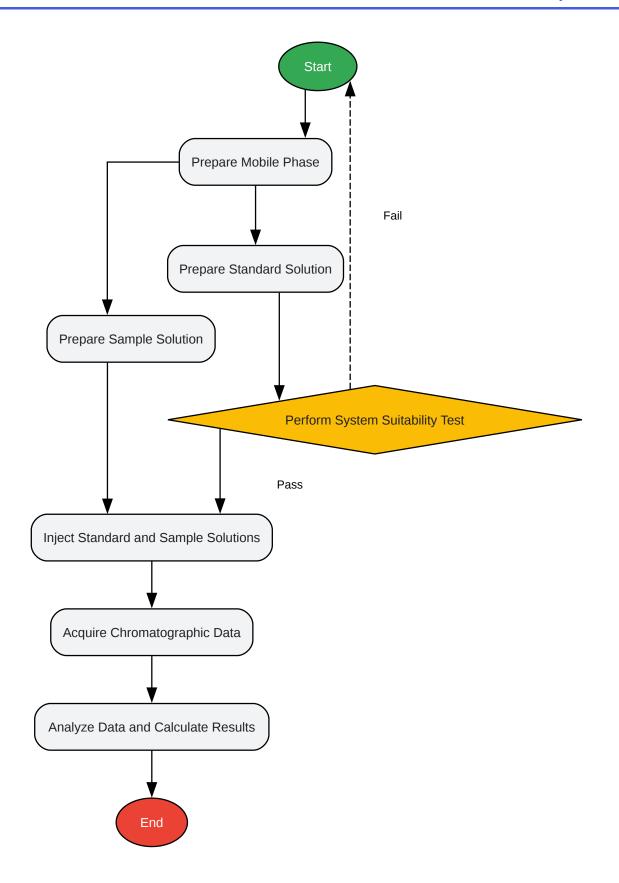




• Data Analysis: Identify and quantify impurities in the sample by comparing their peak areas to the peak area of the main component in the standard solution.

The following diagram outlines the general workflow for this HPLC method.





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General Workflow for HPLC Analysis of Ketorolac Tromethamine.



## Cyclooxygenase (COX) Inhibitory Activity Assay

This protocol is a generalized procedure based on in vitro assays described in the literature. [25][26]

Objective: To determine the inhibitory activity (IC<sub>50</sub>) of Ketorolac Tromethamine against COX-1 and COX-2 enzymes.

#### Materials:

- Recombinant human or ovine COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Ketorolac Tromethamine
- Assay buffer (e.g., Tris-HCl buffer)
- Cofactors (e.g., hematin, phenol)
- Detection system (e.g., ELISA for PGE<sub>2</sub>, oxygen consumption electrode, or colorimetric/fluorometric assay kit)
- 96-well microplates
- Incubator
- Microplate reader

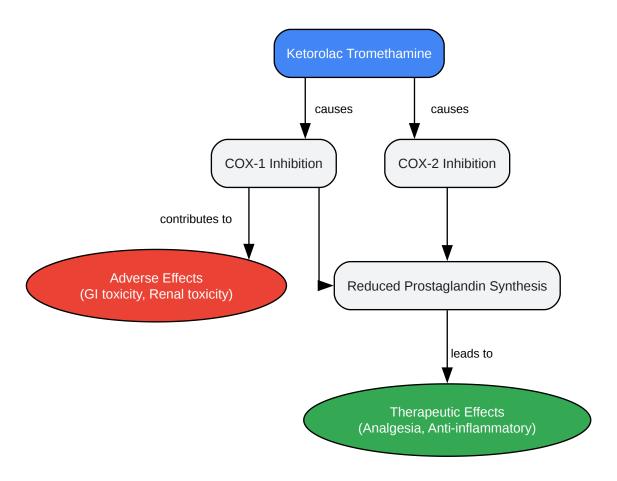
#### Procedure:

- Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
- Inhibitor Preparation: Prepare a series of dilutions of Ketorolac Tromethamine in the assay buffer.
- Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and the appropriate dilution of Ketorolac Tromethamine or vehicle control.



- Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Reaction Termination: After a defined incubation period (e.g., 10-20 minutes), stop the reaction (e.g., by adding a stopping reagent or by placing on ice).
- Detection: Quantify the product of the reaction (e.g., Prostaglandin E2).
- Data Analysis: Calculate the percentage of inhibition for each concentration of Ketorolac
   Tromethamine relative to the vehicle control. Determine the IC₅₀ value by plotting the percent
   inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable
   dose-response curve.

The logical relationship between COX inhibition and its therapeutic and adverse effects is depicted below.





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Logical Relationship of COX Inhibition and its Effects.

### Conclusion

Ketorolac Tromethamine (**UNII-NK7M8T0JI2**) is a well-characterized NSAID with potent analgesic and anti-inflammatory properties stemming from its non-selective inhibition of COX enzymes. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate analytical methods is crucial for its effective and safe use in research and drug development. The information and protocols provided in this guide serve as a valuable resource for professionals in these fields.

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## References

- 1. UNII 4EVE5946BQ [precision.fda.gov]
- 2. Ketorolac Tromethamine | C19H24N2O6 | CID 84003 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ketorolac Tromethamine: Package Insert / Prescribing Info [drugs.com]
- 4. Ketorolac Tromethamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ketorolac tromethamine | PPTX [slideshare.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ketorolac tromethamine | 74103-07-4 [chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ketorolac: Package Insert / Prescribing Information [drugs.com]
- 11. Ketorolac tromethamine | CAS#:74103-07-4 | Chemsrc [chemsrc.com]

## Foundational & Exploratory





- 12. Ketorolac | C15H13NO3 | CID 3826 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Ketorolac Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]
- 16. Ketorolac Mechanism, Indication, Contraindications, Dosing, Adverse Effect,
   Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Prostaglandin Wikipedia [en.wikipedia.org]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. sciencescholar.us [sciencescholar.us]
- 23. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
- 25. selleckchem.com [selleckchem.com]
- 26. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium PubMed [pubmed.ncbi.nlm.nih.gov]
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